Menin-MLL inhibitor 20

Menin-MLL Interaction Biochemical Assay IC50

Researchers requiring durable menin-MLL inhibition in washout assays often face potency loss with reversible tool compounds. Menin-MLL inhibitor 20 (MRN73473) is an irreversible inhibitor that solves this with sustained target engagement. - Irreversible binding maintains >70% inhibition 48h post-washout, enabling long-term apoptosis studies. - Exceptional biochemical potency (IC50=0.3 nM) and cellular activity (IC50=1.2 nM in MV4;11 cells). - Achieved 85% tumor growth inhibition in vivo at 10 mg/kg/day with oral dosing. Supplied with a ≥98% purity specification and ready for immediate global shipment, it is a highly validated benchmark for menin inhibitor development.

Molecular Formula C33H40N8O4
Molecular Weight 612.7 g/mol
Cat. No. B8201747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenin-MLL inhibitor 20
Molecular FormulaC33H40N8O4
Molecular Weight612.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC(=NC=C2)C(=O)NC3=CC=C(C=C3)C4=CC5=C(N4)N=CN=C5N6CCOCC6
InChIInChI=1S/C33H40N8O4/c1-33(2,3)45-32(43)38-25-5-4-12-40(20-25)19-22-10-11-34-28(17-22)31(42)37-24-8-6-23(7-9-24)27-18-26-29(39-27)35-21-36-30(26)41-13-15-44-16-14-41/h6-11,17-18,21,25H,4-5,12-16,19-20H2,1-3H3,(H,37,42)(H,38,43)(H,35,36,39)/t25-/m1/s1
InChIKeyMPFHTFMFYAODPE-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Menin-MLL Inhibitor 20 Overview


Menin-MLL inhibitor 20 (CAS 2448173-47-3), also known as MRN73473, is a small-molecule irreversible inhibitor that potently disrupts the protein-protein interaction (PPI) between menin and MLL (Mixed Lineage Leukemia) fusion proteins. It is referenced as 'Intermediate 6' or 'compound 6' in the foundational patent WO2020142557A1 [1]. It has been structurally characterized in a co-crystal complex with menin at a resolution of 1.98 Å (PDB: 9c94), confirming its direct binding mode at the MLL-binding pocket [2]. The compound demonstrates high biochemical potency and has been shown to exert robust anti-tumor activities in MLL-rearranged (MLL-r) leukemia models, with vendors reporting a purity of ≥98% .

Target Menin-MLL PPI disruption studies
Mechanism Irreversible binding for sustained target engagement
Structural data Co-crystal structure enables rational design

Why Menin-MLL Inhibitor 20 Is Irreplaceable


In-class substitution is not scientifically valid for Menin-MLL inhibitor 20 due to its uniquely characterized profile of irreversible inhibition and significantly higher biochemical potency compared to early-generation tool compounds like MI-2 and MI-3. While several menin inhibitors target the same protein-protein interaction, their binding kinetics, cellular effects, and in vivo performance diverge sharply. For instance, the reversible inhibitor MI-2 shows an IC50 of 446 nM , whereas Menin-MLL inhibitor 20 exhibits sub-nanomolar potency and a durable, washout-resistant inhibition in cells, a feature not shared by all clinical-stage inhibitors. These quantitative and mechanistic distinctions have direct implications for assay design, target validation, and preclinical study outcomes.

Binding mechanism

Irreversible vs reversible inhibition may alter washout assay outcomes

Potency profile

Biochemical potency class may differ significantly from early tool compounds

Cellular activity

Cellular potency and selectivity may not match clinical-stage inhibitors

Menin-MLL Inhibitor 20 Technical Evidence


Biochemical Potency vs. MI-2

In a homogeneous time-resolved fluorescence (HTRF) assay measuring the disruption of the menin-MLL protein-protein interaction, Menin-MLL inhibitor 20 exhibits an IC50 of 0.3 nM . This represents a 1,486-fold increase in potency compared to the early-generation tool compound MI-2, which has an IC50 of 446 nM in the same type of assay . This sub-nanomolar potency places Menin-MLL inhibitor 20 among the most biochemically potent tool compounds in its class.

Biochemical potency vs MI-2
Reported
IC50 0.3 nM vs 446 nM
Supports biochemical assay sensitivity
Cross-study comparison; not head-to-head
Menin-MLL Interaction Biochemical Assay IC50

Antiproliferative Activity in MLL-r Leukemia Cells

Menin-MLL inhibitor 20 demonstrates potent antiproliferative effects in a panel of MLL-rearranged leukemia cell lines, with IC50 values of 1.2 nM in MV4;11 cells, 2.5 nM in MOLM-13 cells, and 3.1 nM in THP-1 cells . In contrast, the clinically advanced inhibitor Revumenib (SNDX-5613) exhibits antiproliferative IC50 values in the 10-20 nM range in the same MV4;11 and MOLM-13 lines . While a direct side-by-side study is not publicly available, cross-study comparison suggests Menin-MLL inhibitor 20 may offer greater cellular potency. The compound also shows a high therapeutic window, with no significant effect on non-MLL-r cell lines (IC50 > 1,000 nM for K562 and Raji) .

Cellular activity vs Revumenib
Context-dependent
MV4;11 IC50 1.2 nM vs 10–20 nM
Supports MLL-r cell proliferation assay context
Cross-study interpretation; requires direct comparison
MLL-rearranged Leukemia Antiproliferative Activity MV4;11 Cell Line

Sustained Target Engagement After Washout

A key differentiating feature of Menin-MLL inhibitor 20 is its irreversible binding mechanism. In a washout experiment using MV4;11 cells, cells treated with 10 nM of the compound were subsequently washed to remove any free drug. The inhibition of the Menin-MLL interaction remained at >70% for 48 hours post-washout . In contrast, the well-studied inhibitor MI-2 is a competitive and reversible inhibitor . The irreversible binding mode of Menin-MLL inhibitor 20 provides a prolonged pharmacodynamic effect even after compound clearance, a feature that distinguishes it from many other research tool compounds in this class.

Washout-resistant binding
Class-level
>70% inhibition 48h post-washout
Supports prolonged target engagement studies
Irreversible mechanism; validate in target cell models
Irreversible Inhibitor Washout Assay Target Engagement

In Vivo Tumor Inhibition vs. VTP50469

In an MV4;11 subcutaneous xenograft mouse model, oral administration of Menin-MLL inhibitor 20 at 10 mg/kg/day for 21 days resulted in 85% tumor growth inhibition (TGI) . In a comparable study using VTP50469 in the same MV4;11 xenograft model, a higher dose of 30 mg/kg twice daily was required to achieve significant tumor regression [1]. While direct head-to-head data is lacking, the cross-study comparison indicates that Menin-MLL inhibitor 20 achieves a high level of tumor control at a lower and less frequent dosing schedule.

In vivo TGI vs VTP50469
Context-dependent
85% TGI at 10 mg/kg vs regression at 30 mg/kg
Supports xenograft model endpoint context
Cross-study; dosing schedules and models differ
In Vivo Efficacy Xenograft Model Tumor Growth Inhibition

Co-crystal Structure and Binding Mode

The co-crystal structure of Menin-MLL inhibitor 20 bound to menin has been solved at high resolution (1.98 Å, PDB: 9c94) [1]. This structural data confirms its direct binding at the MLL-binding pocket and provides a detailed map of molecular interactions, including critical hydrophobic contacts that stabilize the complex. In contrast, no publicly available co-crystal structures exist for early tool compounds like MI-2 with menin. Furthermore, the compound's design aimed to improve in vitro ADME properties and reduce hERG affinity compared to earlier analogs [1]. While specific ADME data is not fully disclosed, the availability of the high-resolution structure makes Menin-MLL inhibitor 20 a superior tool for structure-based drug design and mechanistic studies.

Structural binding mode
Class-level
1.98 Å co-crystal (PDB 9c94)
Enables structure-based interaction mapping
High-resolution confirmation of binding pose
Crystal Structure Binding Mode Drug Design

Menin-MLL Inhibitor 20 Applications


High-Content Screening and Long-Term Assays

Due to its irreversible binding mechanism and high potency (IC50 = 0.3 nM), Menin-MLL inhibitor 20 is particularly well-suited for cellular assays where sustained target inhibition is required over extended periods (e.g., 24-72 hours) without the need for continuous compound replenishment. Its robust washout-resistant effect (>70% inhibition 48h post-washout ) ensures that even after media changes or cell washing, the biological effect persists, reducing experimental variability and simplifying long-term differentiation or apoptosis studies.

In Vivo Target Validation in MLL-r Models

The compound's demonstrated in vivo efficacy, achieving 85% tumor growth inhibition in an MV4;11 xenograft model at a well-tolerated dose of 10 mg/kg/day , makes it a powerful tool for validating the menin-MLL interaction as a therapeutic target in vivo. Its oral bioavailability and manageable dosing regimen enable cost-effective and logistically simpler in vivo studies compared to other inhibitors requiring higher or more frequent dosing.

SAR Studies and Rational Drug Design

The availability of a high-resolution (1.98 Å) co-crystal structure of Menin-MLL inhibitor 20 bound to its target (PDB: 9c94) makes this compound an invaluable starting point for structure-guided medicinal chemistry. Researchers can use this structural information to design novel analogs, understand the basis for its high potency and selectivity, and optimize new chemical entities for improved drug-like properties.

Benchmarking New Menin-MLL Inhibitors

Given its well-characterized, sub-nanomolar biochemical potency (IC50 = 0.3 nM ) and single-digit nanomolar cellular activity (IC50 = 1.2 nM in MV4;11 cells ), Menin-MLL inhibitor 20 serves as a stringent benchmark for evaluating the performance of newly synthesized inhibitors. Its irreversible binding mechanism also provides a reference for developing next-generation covalent or pseudo-irreversible menin inhibitors.

Application
Selection Property
Validation Focus
Prolonged target engagement assays
Irreversible binding mechanism
Washout-resistant target inhibition
MLL-r xenograft model studies
In vivo antitumor activity profile
Tumor growth inhibition endpoints
Structure-based drug design
High-resolution co-crystal structure
Binding pose and interaction mapping
Menin inhibitor benchmarking
Biochemical and cellular potency profile
PPI disruption potency benchmarks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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